molecular formula C10H10N2 B572763 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1254567-75-3

5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B572763
CAS No.: 1254567-75-3
M. Wt: 158.204
InChI Key: JSVGZEXTHLLLQF-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C10H10N2. It is characterized by a pyrrolo[2,3-b]pyridine core structure with a cyclopropyl group attached at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrolo[2,3-b]pyridines often involves modifications of the Madelung and Fischer syntheses of indoles . These methods typically require the use of cyclization agents and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including nitration, nitrosation, bromination, iodination, and reactions with Mannich bases . These reactions predominantly occur at the 3-position of the pyrrolo[2,3-b]pyridine core, although nitration at the 2-position has also been observed.

Common Reagents and Conditions

    Nitration: Typically involves the use of nitric acid and sulfuric acid as reagents.

    Bromination and Iodination: Often carried out using bromine or iodine in the presence of a suitable solvent.

    Mannich Reaction: Involves the use of formaldehyde and a secondary amine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro-substituted derivatives, while bromination and iodination would result in halogenated products.

Scientific Research Applications

5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block in the synthesis of various biologically active compounds . Additionally, derivatives of this compound have been investigated for their potential as fibroblast growth factor receptor (FGFR) inhibitors, which are of interest in cancer therapy . The compound’s unique structure makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the cyclopropyl group at the 5-position, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other pyrrolo[2,3-b]pyridine derivatives and contributes to its potential as a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-7(1)9-5-8-3-4-11-10(8)12-6-9/h3-7H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVGZEXTHLLLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C3C(=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729037
Record name 5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254567-75-3
Record name 5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Iodo-1H-pyrrolo[2,3-b]pyridine (21, 0.343 g, 1.40 mmol), cyclopropylzinc bromide (22, 12.6 mL, 0.500 M in tetrahydrofuran, 6.32 mmol) and [1,3-bis(diphenylphosphino)propane]-nickel(II) chloride (76.2 mg, 0.14 mmol) and 5.37 mL of 1,4-dioxane were combined in a reaction vessel. The reaction was heated at 100° C. overnight, then methanol was added and the reaction was concentrated under vacuum. Ethyl acetate and water were added to the residue, then filtered through a bed of celite and the celite bed washed with ethyl acetate. The filtrate was separated and the aqueous layer extracted with ethyl acetate. The organic layers were combined and washed with brine, dried over sodium sulfate, filtered and the filtrate concentrated under vacuum. The resulting material was purified by silica gel column chromatography, eluting with ethyl acetate and hexane. Appropriate fraction were combined and concentrated under vacuum to provide the desired compound. MS (ESI) [M+H+]+=159.0.
Quantity
0.343 g
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
5.37 mL
Type
reactant
Reaction Step One
Quantity
76.2 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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